molecular formula C16H20N4OS B2810299 2-Phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]butan-1-one CAS No. 2097912-97-3

2-Phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]butan-1-one

Cat. No.: B2810299
CAS No.: 2097912-97-3
M. Wt: 316.42
InChI Key: BOBYCDONCJANNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]butan-1-one is a complex organic compound featuring a phenyl group, a piperazine ring substituted with a thiadiazole moiety, and a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]butan-1-one typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Piperazine Derivative Synthesis: The piperazine ring is then functionalized with the thiadiazole moiety through nucleophilic substitution reactions.

    Coupling with Phenyl Butanone: The final step involves coupling the thiadiazole-substituted piperazine with a phenyl butanone derivative, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and butanone moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the butanone using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring allows for various substitution reactions, including nucleophilic substitutions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-Phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]butan-1-one exerts its effects is primarily through its interaction with biological targets such as enzymes or receptors. The thiadiazole moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1-[4-(1,2,4-thiadiazol-3-yl)piperazin-1-yl]butan-1-one: Similar structure but with a different thiadiazole isomer.

    2-Phenyl-1-[4-(1,3,4-thiadiazol-3-yl)piperazin-1-yl]butan-1-one: Another isomer with distinct biological properties.

Uniqueness

2-Phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]butan-1-one is unique due to the specific positioning of the thiadiazole ring, which can significantly influence its biological activity and chemical reactivity compared to other isomers.

This compound’s unique structure allows for diverse applications and interactions, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-2-14(13-6-4-3-5-7-13)16(21)20-10-8-19(9-11-20)15-12-17-22-18-15/h3-7,12,14H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBYCDONCJANNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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